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Compound Name: aminocyclohexyl)carbamate

hydrochloride

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Benzyl (4-
aminocyclohexyl)carbamate hydrochloride. Due to the limited availability of directly
published experimental spectra for this specific salt, this document combines predicted data
based on analogous compounds and established spectroscopic principles with general
experimental protocols. All quantitative data is presented in structured tables for clarity and
comparative analysis.

Chemical Structure and Properties
» IUPAC Name: Benzyl (4-aminocyclohexyl)carbamate hydrochloride
e Molecular Formula: C14H21CIN202

e Molecular Weight: 284.78 g/mol [1]

e Structure:

Spectroscopic Data
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The following tables summarize the expected spectroscopic data for Benzyl (4-
aminocyclohexyl)carbamate hydrochloride. This data is a projection based on known values
for similar carbamate compounds and the expected effects of protonation on the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Notes

~7.30-7.40 m

5H

Ar-H (Phenyl
group)

Aromatic protons

of the benzyl
group.

~5.10 S

2H

Ph-CH2-O

Methylene
protons of the

benzyl group.

~4.80 - 5.00 brs

1H

-NH-COO-

Carbamate
proton. May be
broad and

exchangeable.

~3.50 - 3.70 m

1H

-CH-NH-COO-

Methine proton
on the cyclohexyl
ring attached to
the carbamate

nitrogen.

~3.00 - 3.20 m

1H

-CH-NHs*

Methine proton
on the cyclohexyl
ring attached to
the ammonium
group. Expected
to be downfield
due to the

positive charge.

~1.20 - 2.20 m

8H

Cyclohexyl -CH2-

Methylene
protons of the

cyclohexyl ring.

~8.0-8.5 brs

3H

-NHs*

Protons of the
ammonium
group. Often
broad and may
exchange with

solvent protons.

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The chemical
shift can be
highly variable
depending on the
solvent and

concentration.[2]

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (d) ppm

Assignment

Notes

~156.0

C=0 (Carbamate)

The carbonyl carbon of the

carbamate group.

~136.0

Ar-C (Quaternary)

The quaternary carbon of the
phenyl group attached to the

methylene group.

~128.0 - 129.0

Ar-CH

Aromatic carbons of the phenyl

group.

~67.0

Ph-CH2-O

Methylene carbon of the

benzyl group.

~50.0

-CH-NH-COO-

Methine carbon on the
cyclohexyl ring attached to the

carbamate nitrogen.

~48.0

-CH-NHs*

Methine carbon on the
cyclohexyl ring attached to the
ammonium group. Expected to
be deshielded.

~25.0-35.0

Cyclohexyl -CH2-

Methylene carbons of the

cyclohexyl ring.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber ] .
Intensity Assignment Notes
(cm™)
Stretching vibration of
) N-H Stretch )
~3400 Medium, Sharp the N-H bond in the
(Carbamate)
carbamate group.
Broad absorption due
N-H Stretch to the stretching of the
~3000 - 2800 Strong, Broad ) )
(Ammonium) N-H bonds in the
NHs* group.[3]
Stretching vibrations
) C-H Stretch ]
~3100 - 3000 Medium ) of the C-H bonds in
(Aromatic)
the phenyl group.
Stretching vibrations
of the C-H bonds in
~2950 - 2850 Medium-Strong C-H Stretch (Aliphatic)  the cyclohexyl and
benzyl methylene
groups.
C=0 Stretch Carbonyl stretch of
~1700 Strong
(Carbamate) the carbamate group.
Bending vibration of
N-H Bend
~1600 Medium ) the N-H bonds in the
(Ammonium)
NHs* group.[3]
Bending vibration of
N-H Bend
~1530 Medium the N-H bond in the
(Carbamate)
carbamate group.
Stretching vibration of
~1250 Strong C-O Stretch the C-O bond in the
carbamate group.
Out-of-plane bending
~750 and ~700 Strong C-H Bend (Aromatic) for a monosubstituted

benzene ring.
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Mass Spectrometry (MS)

For the hydrochloride salt, Electrospray lonization (ESI) is a suitable technique. The expected

observation in the positive ion mode would be the molecular ion of the free base.

Expected [M+H]*: m/z = 249.32

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of Benzyl (4-
aminocyclohexyl)carbamate hydrochloride in a suitable deuterated solvent (e.g., DMSO-
ds, D20, or CD30OD). DMSO-ds is often preferred for amine salts as it can allow for the
observation of exchangeable N-H protons.[2]

Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher is
recommended for good resolution.

IH NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o The spectral width should be set to encompass a range of at least 0-12 ppm.
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o The spectral width should be set to approximately 0-180 ppm.

o Alarger number of scans will be required compared to 'H NMR to obtain a good spectrum.
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o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for
solid samples.

o Sample Preparation: No specific sample preparation is typically needed for ATR-FTIR. A
small amount of the solid sample is placed directly on the ATR crystal.

 Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a
diamond or germanium crystal) is used.

o Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.
o Place the solid sample on the crystal and ensure good contact using the pressure arm.

o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to generate the absorbance or transmittance
spectrum.

o Typically, spectra are collected over a range of 4000-400 cm~1.

o Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption
bands.

Mass Spectrometry

Electrospray lonization (ESI) is a soft ionization technique suitable for analyzing polar and ionic
compounds like amine hydrochlorides.

o Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a
solvent compatible with ESI-MS, such as methanol or a mixture of acetonitrile and water.[4]
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e Instrumentation: A mass spectrometer equipped with an ESI source is required. This can be
coupled to various mass analyzers like a quadrupole, time-of-flight (TOF), or ion trap.

o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.

o Acquire the mass spectrum in the positive ion mode to observe the protonated molecule
[M+H]*.

o The mass range should be set to include the expected molecular ion mass.

o Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the

protonated molecule of the free amine.

Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for the
spectroscopic analysis of Benzyl (4-aminocyclohexyl)carbamate hydrochloride.
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Click to download full resolution via product page

Caption: Overall workflow for the spectroscopic characterization of the compound.
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Caption: Detailed workflow for NMR spectroscopic analysis.
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Caption: Workflows for FTIR and Mass Spectrometry analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of Benzyl (4-
aminocyclohexyl)carbamate Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b596997#benzyl-4-
aminocyclohexyl-carbamate-hydrochloride-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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